molecular formula C12H17N3O2 B1482203 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid CAS No. 2098148-28-6

2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

Cat. No.: B1482203
CAS No.: 2098148-28-6
M. Wt: 235.28 g/mol
InChI Key: MXTVREOPAANTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a 6,7-dihydropyrazolo[1,5-a]pyrazine scaffold, a privileged structure in pharmaceutical development, substituted with a cyclobutyl group and an acetic acid functional group that provides a versatile handle for further synthetic modification. Compounds within this structural class have demonstrated substantial research value as key intermediates in the synthesis of potential therapeutic agents. The core dihydropyrazolopyrazine structure is recognized for its potential in central nervous system (CNS) drug discovery. Research indicates that analogs of this chemotype have been investigated as negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 2 (mGluR2), a target of significant interest for neurological and psychiatric disorders including schizophrenia, cognitive disorders, and mood diseases . The cyclobutyl substituent at the 2-position contributes to optimal steric and lipophilic properties that may influence receptor binding affinity and selectivity, while the acetic acid side chain enables conjugation and prodrug strategies. Beyond neuroscientific applications, structurally related 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have shown promising antiproliferative activity in oncology research, with demonstrated ability to induce apoptosis in cancer cell lines such as lung cancer A549 cells . The presence of the acetic acid moiety in this particular analog enhances its utility as a synthetic intermediate for amide bond formation, carboxylate salt preparation, and molecular hybridization techniques. Researchers value this compound for constructing targeted libraries for high-throughput screening and structure-activity relationship (SAR) studies aimed at developing novel therapeutic entities across multiple disease areas. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material using appropriate safety precautions and laboratory practices.

Properties

IUPAC Name

2-(2-cyclobutyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-12(17)8-14-4-5-15-10(7-14)6-11(13-15)9-2-1-3-9/h6,9H,1-5,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTVREOPAANTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3CCN(CC3=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cysteine proteases, which play a crucial role in various biological processes, including protein degradation and signal transduction.

Mode of Action

It’s worth noting that similar compounds have been shown to act as covalent inhibitors, forming a bond with their target proteins. This interaction can lead to changes in the protein’s function, potentially altering cellular processes.

Biochemical Analysis

Biochemical Properties

2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with vasopressin V1b receptors, fibrinogen receptors, and chemokine CXCR7 receptors. These interactions can lead to the modulation of receptor activity, affecting downstream signaling pathways and cellular responses. Additionally, this compound may inhibit the catalytic activity of HIV-1 integrase, thereby impacting viral replication.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to suppress the growth of A549 lung cancer cells, indicating its potential as an anti-cancer agent. Furthermore, this compound may affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways, thereby altering cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules and the subsequent modulation of their activity. This compound can bind to receptors, such as vasopressin V1b and chemokine CXCR7, leading to changes in receptor conformation and activity. Additionally, it may inhibit enzymes like HIV-1 integrase, preventing the integration of viral DNA into the host genome. These interactions can result in alterations in gene expression, enzyme activity, and cellular signaling pathways, ultimately influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and receptors, resulting in persistent changes in cellular behavior. Additionally, the degradation products of this compound may also have biological activity, further contributing to its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-cancer activity and enzyme inhibition. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may undergo biotransformation through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities. The effects of this compound on metabolic flux and metabolite levels can influence cellular energy production, biosynthesis, and detoxification processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may be actively transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization. Additionally, binding to plasma proteins and cellular receptors can influence the distribution and accumulation of this compound in different tissues, impacting its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, localization to the nucleus may enable this compound to interact with nuclear receptors and transcription factors, influencing gene expression and cellular responses. Similarly, localization to the mitochondria may affect mitochondrial function and energy production.

Biological Activity

The compound 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N4O2C_{12}H_{14}N_4O_2, with a molecular weight of approximately 246.27 g/mol. The structure features a cyclobutyl group attached to a dihydropyrazolo core, which is essential for its biological activity.

Research indicates that compounds within this class may act as inhibitors of specific enzymes or receptors involved in various signaling pathways. The dihydropyrazolo moiety has been implicated in interactions with targets such as phosphodiesterases (PDEs) and cysteine proteases, which play crucial roles in cellular signaling and viral replication processes.

Antiviral Properties

One of the notable activities of related compounds is their antiviral efficacy. For instance, studies have shown that derivatives of dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exhibit potent inhibition against New and Old World alphaviruses by targeting nsP2 cysteine proteases. This suggests potential applications in treating viral infections where these proteases are critical for viral life cycles .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has rapid clearance rates in vivo. Following administration in murine models, plasma levels decline swiftly, indicating a short half-life that may limit its therapeutic window unless modified for sustained release or prodrug strategies .

Case Studies

  • Antiviral Efficacy : In a study involving the administration of related pyrazolo compounds in mice, significant reductions in viral load were observed when administered prior to viral exposure. The mechanism was attributed to the inhibition of viral proteases essential for replication .
  • Pharmacokinetic Optimization : Research on structural modifications to enhance bioavailability showed that altering substituents on the dihydropyrazolo ring improved plasma half-life and overall exposure in animal models. These findings highlight the importance of chemical modifications for optimizing therapeutic efficacy .

Data Tables

Property Value
Molecular FormulaC₁₂H₁₄N₄O₂
Molecular Weight246.27 g/mol
Half-Life~10 minutes (in mice)
Clearance RateRapid
Target EnzymensP2 cysteine protease

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests it may interact with several biological targets, making it a candidate for drug development. Research indicates that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit significant biological activities, including anti-inflammatory and anti-cancer properties.

Case Study: Anti-HBV Activity

A study focused on derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazine compounds demonstrated their potential as capsid assembly modulators for Hepatitis B virus (HBV). Specifically, certain derivatives showed excellent anti-HBV activity with low cytotoxicity and favorable pharmacokinetic profiles. The structure-activity relationship (SAR) analysis provided insights into how modifications to the chemical structure influence biological activity, which can guide the design of new analogues for therapeutic use .

Neurodegenerative Diseases

Another area of interest is the potential application of this compound in treating neurodegenerative diseases. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of microtubule affinity-regulating kinase (MARK), which plays a role in tauopathies such as Alzheimer's disease. By inhibiting MARK, these compounds may help prevent or ameliorate neurodegeneration .

Inflammation and Pain Management

Research has also suggested that pyrazolo[1,5-a]pyrazine derivatives possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit inflammatory pathways, making them potential candidates for developing new anti-inflammatory drugs.

Pharmacological Profiles

The pharmacological profiles of 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid derivatives are being explored through various studies that assess their efficacy and safety in preclinical models.

Property Details
Anti-HBV Activity Exhibits low cytotoxicity and good PK profiles
Neurodegenerative Effects MARK inhibition may prevent neurodegeneration
Anti-inflammatory Effects Potential to inhibit inflammatory pathways

Comparison with Similar Compounds

Key Observations :

  • Cyclobutyl vs. Benzyl Groups : The target’s cyclobutyl substituent introduces steric strain but may enhance binding pocket compatibility compared to bulkier benzyl groups in and .
  • Acetic Acid vs. Amide/Ester : The carboxylic acid in the target contrasts with amides () and esters (), impacting solubility and target engagement (e.g., ionic interactions vs. hydrogen bonding) .

Physicochemical Properties

  • Molecular Weight : Analog molecular weights range from 303.29 g/mol () to 598.7 g/mol (Compound 9a, ) . The target compound’s molecular weight is estimated to be ~300–350 g/mol.
  • Solubility : The acetic acid group in the target likely enhances aqueous solubility compared to esters () or amides ().
  • Stability : The cyclobutyl group’s strain may reduce metabolic stability compared to benzyl-substituted analogs .

Structure-Activity Relationship (SAR) Trends

  • Substituent Size: Bulky groups (e.g., tetrahydroquinoline in BIO-1984542) may improve target binding but reduce bioavailability .
  • Electron-Withdrawing Groups : Halogens (e.g., Cl in Compound 9a) enhance lipophilicity and membrane penetration .
  • Polar Moieties : Carboxylic acids (target) vs. esters () influence solubility and binding pocket interactions (e.g., ionic vs. hydrophobic) .

Preparation Methods

Synthesis of the Dihydropyrazolo[1,5-a]pyrazine Core

The fused heterocyclic core is synthesized by condensation of pyrazine derivatives with hydrazine or substituted hydrazines, followed by cyclization under controlled conditions. The dihydro nature (6,7-dihydro) is maintained by selective reduction or by using partially saturated starting materials.

Introduction of the Cyclobutyl Group

The cyclobutyl substituent at the 2-position is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) using cyclobutyl-containing reagents. The choice of catalyst and reaction conditions is optimized to preserve the integrity of the dihydropyrazolo ring.

Functionalization with Acetic Acid

The acetic acid substituent at the 5-position is generally introduced by alkylation with a haloacetic acid derivative or by coupling with acetic acid equivalents under basic or acidic conditions. Protecting groups may be employed to prevent side reactions during the multi-step synthesis.

Representative Synthetic Route (Based on Patent and Literature Data)

Step Reaction Type Reagents / Conditions Outcome
1 Pyrazine derivative synthesis Starting from substituted pyrazines and hydrazines Formation of pyrazolo[1,5-a]pyrazine core
2 Cyclization Heating under reflux or microwave irradiation Formation of 6,7-dihydropyrazolo[1,5-a]pyrazine
3 Alkylation Cyclobutyl halide, Pd catalyst, base, solvent Introduction of cyclobutyl group at 2-position
4 Side chain installation Haloacetic acid derivative, base or coupling agent Attachment of acetic acid at 5-position
5 Purification Chromatography, recrystallization Isolation of pure target compound

Research Findings and Optimization Notes

  • Stereochemistry : Chiral separation studies on related compounds indicate that stereochemistry at the cycloalkyl substituent significantly affects biological activity, suggesting the importance of stereocontrolled synthesis for analogues.
  • Reaction Yields : Optimized Pd-catalyzed cross-coupling reactions yield cyclobutyl-substituted intermediates in moderate to high yields (60-85%), depending on catalyst and ligand choice.
  • Purity and Characterization : Final compounds are characterized by NMR, MS, and HPLC to confirm structure and purity, with particular attention to the dihydropyrazolo ring saturation state and acetic acid functionality.

Comparative Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Cyclization temperature 80-120°C (reflux or microwave) Solvent-dependent (e.g., ethanol, toluene)
Alkylation catalyst Pd(PPh3)4, Pd2(dba)3 with phosphine ligands Base: K2CO3 or Cs2CO3
Alkylation solvent DMF, DMSO, or toluene Anhydrous conditions preferred
Acetic acid installation Haloacetic acid (e.g., bromoacetic acid), base Room temp to 60°C
Purification Silica gel chromatography, recrystallization Yields vary 50-90% depending on step

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid?

  • Methodology : Synthesis typically involves refluxing intermediates in dry toluene or dichloroethane under nitrogen, followed by purification via column chromatography. For example, cyclobutyl-substituted pyrazolo[1,5-a]pyrazine derivatives are synthesized via nucleophilic substitution or coupling reactions, with yields optimized by adjusting reaction time (24–48 hours) and temperature (80–110°C) .
  • Key Considerations : Monitor reaction progress using TLC and characterize intermediates via 1H^1H/13C^13C NMR and mass spectrometry.

Q. How is structural characterization performed for this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, triclinic crystal systems (space group P1P1) with unit cell parameters (e.g., a=7.1709A˚,α=81.156a = 7.1709 \, \text{Å}, \alpha = 81.156^\circ) are resolved using Bruker CCD detectors. Refinement via SHELXL (R-factor < 0.05) ensures accuracy .
  • Supporting Techniques : HRMS (ESI) validates molecular weight (e.g., [M+H]+^+ at m/z=254.1039m/z = 254.1039), while IR confirms functional groups like carbonyl (1700–1750 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of pharmacological activity?

  • Methodology : Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins (e.g., kinases or GPCRs). Pyrazolo[1,5-a]pyrazines exhibit affinity for hydrophobic pockets due to their planar heterocyclic core. For instance, docking studies on similar derivatives revealed hydrogen bonding with residues like Asp32 and Tyr102 in kinase domains .
  • Validation : Correlate docking scores with in vitro IC50_{50} values from enzyme inhibition assays.

Q. What strategies reconcile contradictory spectroscopic or crystallographic data?

  • Case Study : Discrepancies in 1H^1H NMR chemical shifts (e.g., ±0.2 ppm) may arise from solvent polarity or tautomerism. Confirm assignments using 2D NMR (COSY, HSQC). For crystallographic conflicts (e.g., bond length variations), cross-validate with high-resolution data (e.g., synchrotron sources) and refine using SHELX .
  • Table: Example Data Reconciliation

ParameterReported Value 1Reported Value 2Resolution Method
C=O bond length1.21 Å 1.23 Å High-resolution XRD
1H^1H NMR (CH3)2.24 ppm 2.37 ppm Solvent correction

Q. How can functionalization at position 7 improve bioactivity?

  • Methodology : Introduce electron-withdrawing groups (e.g., halogens, nitro) via Pd-catalyzed cross-coupling or SNAr reactions. For example, 7-(3-fluorobenzyl) derivatives show enhanced kinase inhibition due to increased lipophilicity (logP ~2.8) .
  • SAR Insights :

  • Substituent | Bioactivity (IC50_{50})
    -H | >10 µM
    -Br | 2.3 µM
    -NO2_2 | 1.8 µM

Experimental Design Considerations

Q. What are best practices for scaling up synthesis without compromising yield?

  • Methodology : Use continuous-flow reactors for exothermic steps (e.g., cyclobutyl ring formation). Optimize solvent volume (5–10 mL/g substrate) and catalyst loading (5–10 mol% Pd(OAc)2_2). For ultrasonic-assisted reactions, maintain frequency at 20–40 kHz to enhance mixing .

Q. How to address low yields in cyclobutyl ring closure reactions?

  • Troubleshooting :

  • Catalyst : Switch from Pd(PPh3_3)4_4 to Buchwald-Hartwig catalysts for sterically hindered substrates.
  • Temperature : Increase to 120°C in DMF for strained systems.
  • Additives : Use Cs2_2CO3_3 (2 equiv) to deprotonate intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
Reactant of Route 2
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.